molecular formula C16H20N2O2 B027946 Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- CAS No. 101586-49-6

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Cat. No. B027946
M. Wt: 272.34 g/mol
InChI Key: MAQFPPUOIJSKQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives often involves selective acylation at the 3-position, demonstrating the flexibility of indoles to undergo various chemical modifications. For instance, indoles can be selectively acylated at the 3-position in high yields using acyl chlorides in the presence of diethylaluminum chloride or dimethylaluminum chloride, under mild conditions without NH protection (Okauchi et al., 2000). Additionally, the synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives starting from 3-silyloxy-2-methylindoles via deprotection and in situ aminoalkylation has been described, highlighting the synthetic versatility of indole derivatives (Alex et al., 2008).

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular structures due to the ease with which they can be functionalized. The synthesis of furo[indole] derivatives demonstrates the chemical creativity available, showcasing the formation of complex structures via intramolecular cyclization and formylation (Grinev et al., 1977). Multicomponent reactions involving indole, ethyl glyoxylate, and anilines catalyzed by scandium triflate further illustrate the structural diversity achievable, leading to novel aza-Diels–Alder adducts (Desimoni et al., 2009).

Chemical Reactions and Properties

Indole derivatives participate in a wide array of chemical reactions, reflecting their diverse chemical properties. The use of palladium-catalyzed reactions for the synthesis and functionalization of indoles has been extensively studied, enabling the development of numerous biologically active compounds and highlighting the indole nucleus's pivotal role in organic synthesis (Cacchi & Fabrizi, 2005). Moreover, the capability of N,N-diethyl-1-tosyl-3-indoleglyoxylamide to act as a dienophile in Diels-Alder reactions underlines the reactivity and versatility of indole derivatives (Biolatto et al., 2000).

Future Directions

Indole-3-glyoxylamide derivatives have shown potential as anticancer agents . The review suggests that these compounds could be developed into newer anti-cancer agents with greater potency against drug-sensitive and drug-resistant cancers in the future .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFPPUOIJSKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144030
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

CAS RN

101586-49-6
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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